Benzo[c][1,2,5]oxadiazole-4-carboxylic acid
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Overview
Description
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of benzo[c][1,2,5]oxadiazole-4-carboxylic acid includes a benzene ring fused to the oxadiazole ring and a carboxylic acid functional group attached to the fourth position of the oxadiazole ring.
Synthesis Analysis
The synthesis of related oxadiazole derivatives can be complex and involves multiple steps. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives involves the reaction of carbohydrazides with aldehydes to form Schiff bases, followed by cyclization and further functionalization . Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping is achieved through condensation reactions, cyclodehydration, and nucleophilic substitution . Although these methods do not directly describe the synthesis of benzo[c][1,2,5]oxadiazole-4-carboxylic acid, they provide insight into the general synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The structure of benzoic acid derivatives has been studied using gas-phase electron diffraction and theoretical calculations, revealing that the carboxyl group is coplanar with the phenyl ring . This information can be extrapolated to suggest that in benzo[c][1,2,5]oxadiazole-4-carboxylic acid, the carboxylic acid group may also be coplanar with the fused benzene ring, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Oxadiazole derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the reaction of 3-amino-4-benzoylfurazan with potassium ethoxide leads to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate that can be further transformed into the corresponding carboxylic acid . This demonstrates the potential reactivity of the oxadiazole ring in nucleophilic substitution reactions. Additionally, the synthesis of fluorescent tagging reagents for carboxylic acids involves the reaction of oxadiazole derivatives with carboxylic acids in the presence of activation agents , indicating that benzo[c][1,2,5]oxadiazole-4-carboxylic acid could potentially be used in similar applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and substituents. For instance, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are affected by donor and acceptor substituents, with some derivatives exhibiting high solid-state fluorescence quantum yields . The crystal structure of a related compound, 2-methylpyridinium 2-carboxybenzoate, shows weak intermolecular hydrogen bonding and offset π-π contacts, which could be relevant for the packing and stability of benzo[c][1,2,5]oxadiazole-4-carboxylic acid crystals . These properties are essential for understanding the behavior of the compound in various environments and could inform its potential applications in materials science and analytical chemistry.
Scientific Research Applications
Biological Activities and Applications
Oxadiazole derivatives, including benzo[c][1,2,5]oxadiazole-4-carboxylic acid, have been extensively studied for their wide range of biological activities. These compounds are noted for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, making them valuable scaffolds in drug discovery and development.
Antimicrobial Activity : Oxadiazole derivatives have shown promising results as antimicrobial agents, including antibacterial, antifungal, antiprotozoal, and antiviral activities. Their efficacy against a variety of microbial strains suggests their potential as new drugs to combat antimicrobial resistance (Glomb & Świątek, 2021).
Anticancer Potential : Research has highlighted the anticancer activities of oxadiazole derivatives, focusing on their ability to inhibit tumor growth and proliferation. Their structural diversity allows for targeted action against various cancer cell lines, offering a pathway for developing novel anticancer therapies (Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review, 2022).
Antioxidant and Anti-inflammatory Properties : Certain oxadiazole derivatives have been identified as potent antioxidants and anti-inflammatory agents. These properties are crucial for managing oxidative stress and inflammation-related disorders, thereby broadening the therapeutic applications of oxadiazole compounds (POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents, 2020).
Synthetic Pathways for Drug Development : The synthesis of oxadiazole derivatives, including benzo[c][1,2,5]oxadiazole-4-carboxylic acid, involves various chemical strategies that allow for the creation of diverse molecules with significant biological activities. These synthetic methodologies contribute to the development of new drugs with improved efficacy and safety profiles (Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review, 2022).
Safety And Hazards
Future Directions
The future directions for benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds are promising. They are recognized to possess potent pharmacological activities, including anticancer potential . The development of boron-based heterocycles as potential therapeutic agents is an area of active research .
properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYWZBQSYAKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid | |
CAS RN |
32863-21-1 |
Source
|
Record name | 2,1,3-benzoxadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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